6Z,10Z-Vitamin K2-d7

Description

Contextualizing Menaquinone Isomers in Contemporary Biochemical Research

Vitamin K is a family of structurally similar, fat-soluble vitamins essential for various physiological processes. thermofisher.com This family is broadly divided into vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). vitaactives.commolnar-institute.com While vitamin K1 is primarily synthesized by plants, vitamin K2 is a group of compounds, known as menaquinones (MK-n), largely produced by bacteria. thermofisher.commolnar-institute.com The 'n' in MK-n denotes the number of isoprenoid units in the molecule's side chain, which can range from 4 to 13. vitaactives.commolnar-institute.com

The various menaquinones, such as MK-4 and MK-7, are not just simple variants; the length of their side chains influences their bioavailability and efficacy. vitaactives.com For instance, MK-7 is recognized for having the longest half-life and being the most bioavailable form of vitamin K. vitaactives.com These compounds are crucial for the post-translational modification of certain proteins, a process vital for blood coagulation and metabolic pathways in bone and other tissues. thermofisher.com

A critical aspect of menaquinone biochemistry is the existence of geometric isomers, specifically cis and trans isomers. vitaactives.comaor.ca This isomerism arises from the spatial arrangement of atoms around the double bonds in the isoprenoid side chain. The trans isomers are generally considered the biologically active form, possessing a linear structure that fits well into the active sites of enzymes. aor.cavitamink2.camdpi.com In contrast, cis isomers have a bent or non-linear structure that can hinder or completely inhibit their interaction with enzymes. vitamink2.canih.gov Research has shown that the cis forms of vitamin K may have as little as 1% of the biological activity of the trans form. vitaactives.commolnar-institute.comnih.gov

The distinction between cis and trans isomers is a focal point of current research. While natural fermentation tends to produce the all-trans form of menaquinones, chemical synthesis can result in a mixture of both cis and trans isomers. aor.canih.govmdpi.com Therefore, understanding the specific isomeric composition of a vitamin K2 preparation is crucial for evaluating its biological efficacy. nih.gov

Significance of Stable Isotope Labeling (Deuteration) in Molecular Biosciences

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. sigmaaldrich.com Common stable isotopes used in biomedical research include carbon-13, nitrogen-15, and deuterium (B1214612) (²H or D), a stable isotope of hydrogen. creative-proteomics.com This substitution creates a molecule that is chemically very similar to its natural counterpart but has a slightly higher molecular weight.

This subtle difference in mass is the key to the utility of stable isotope labeling. It allows researchers to distinguish the labeled molecules from their unlabeled, naturally occurring counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comsilantes.comheartlandassays.com

The primary advantages of using stable isotope-labeled compounds, such as deuterated molecules, in molecular biosciences include:

Enhanced Detection and Quantification: In mass spectrometry, the mass difference allows for clear separation of the labeled compound's signal from the background noise of unlabeled molecules, leading to improved detection sensitivity and more accurate quantification. silantes.comheartlandassays.com This is particularly valuable in metabolomics for tracing metabolic pathways and measuring metabolite levels. silantes.comnih.gov

Internal Standards: Deuterated compounds are frequently used as internal standards in quantitative analyses. heartlandassays.comnih.gov By adding a known amount of the labeled compound to a sample, researchers can accurately measure the concentration of the unlabeled target molecule, correcting for any loss during sample preparation or analysis.

Metabolic and Pharmacokinetic Studies: Labeled molecules act as tracers, enabling scientists to follow their absorption, distribution, metabolism, and excretion in a biological system without the need for radioactive isotopes. sigmaaldrich.comsilantes.com This provides invaluable insights into biochemical pathways and the fate of molecules within an organism. nih.gov

Structural Analysis: In NMR spectroscopy, the incorporation of stable isotopes can enhance structural resolution, aiding in the detailed study of the three-dimensional structures of biomolecules and their interactions. sigmaaldrich.comsilantes.com

Mechanistic Investigations: By strategically placing the isotope label at a specific position in a molecule, researchers can investigate the mechanisms of chemical reactions and enzymatic processes. creative-proteomics.com

Deuteration, the replacement of hydrogen with deuterium, is a particularly common and effective method of stable isotope labeling. creative-proteomics.com The increased mass of deuterium can also sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is slightly slowed. This effect itself can be a useful tool for studying reaction mechanisms.

Rationale for Investigating 6Z,10Z-Vitamin K2-d7 as a Research Probe

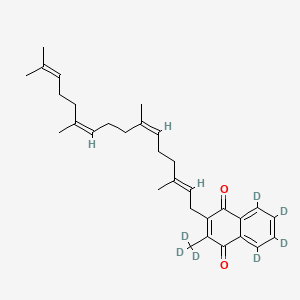

The specific compound this compound is a deuterated form of a particular isomer of Vitamin K2. The "d7" in its name signifies that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. smolecule.com The "6Z,10Z" designation specifies the geometry at the 6th and 10th double bonds in the isoprenoid side chain as being in the cis (or Z for zusammen) configuration.

The investigation of this specific molecule as a research probe is driven by a combination of the factors discussed in the previous sections:

Isomer-Specific Research: As highlighted, the cis and trans isomers of vitamin K2 have different biological activities. vitaactives.commdpi.com Studying a specific cis isomer like 6Z,10Z-Vitamin K2 allows researchers to isolate and understand the unique biochemical properties and metabolic fate of this particular geometric form, which may be present as an impurity in some synthetic preparations. nih.gov

Metabolic Tracer: The deuterium labeling (d7) makes this compound an excellent tool for metabolic studies. smolecule.com Researchers can introduce this labeled compound into a biological system and use mass spectrometry to track its journey. This allows for the precise measurement of its uptake, conversion to other forms, and excretion, without it being confused with the naturally occurring, unlabeled forms of vitamin K2.

Internal Standard for Quantification: In analytical chemistry, accurately measuring the levels of specific vitamin K2 isomers in complex samples like blood plasma or food can be challenging. This compound can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, 6Z,10Z-Vitamin K2. Because it is chemically almost identical, it will behave similarly during extraction and analysis, but its different mass allows for its distinct detection. heartlandassays.comnih.gov

Elucidating Isomerization: The use of a labeled cis isomer can help researchers investigate the potential for in vivo isomerization—that is, whether the body can convert a cis isomer into the more biologically active trans form. By tracking the fate of the deuterated label, scientists can determine if it appears in trans isomers, providing direct evidence of such a conversion pathway.

In essence, this compound is a highly specialized chemical tool. Its specific isomeric form allows for targeted research into the less-active cis isomers, while its deuterium labeling provides the analytical power to trace and quantify it with high precision in complex biological systems.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₃D₇O₂ |

| Molecular Weight | 451.69 g/mol |

| Synonyms | 2-Methyl-3-((2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 6Z,10Z-Vitamin K2(20)-d7 |

| Isotopic Labeling | Deuterium (d7) |

Structure

3D Structure

Properties

Molecular Formula |

C31H40O2 |

|---|---|

Molecular Weight |

451.7 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16-,25-20+/i6D3,7D,8D,18D,19D |

InChI Key |

DKHGMERMDICWDU-XPEFUQSRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isomeric Purity for Research Applications

Chemical Synthesis Pathways for Specific Menaquinone Analogues

The construction of menaquinone analogues with specific geometric configurations in their isoprenoid side chains requires precise stereocontrolled synthetic methods. The all-trans isomers are the most common and biologically active forms; however, the synthesis of specific Z-isomers is of significant interest for comparative biological studies and as analytical standards.

Strategies for Stereoselective Introduction of 6Z and 10Z Isomeric Bonds

The creation of Z-alkenes within a polyprenyl chain necessitates the use of stereoselective olefination reactions. Standard olefination methods often favor the thermodynamically more stable E-isomer. Therefore, specialized techniques are required to achieve the desired Z-configuration at specific positions.

Key strategies for the stereoselective synthesis of Z-alkenes include:

The Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of Z-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org This selectivity arises from the kinetic control of the reaction, where the initial formation of the cis-oxaphosphetane intermediate is favored, leading to the Z-alkene upon decomposition. libretexts.org By carefully designing the synthetic route to utilize an appropriate unstabilized ylide at the C6 and C10 positions of the growing isoprenoid chain, the desired Z-geometry can be introduced.

The Still-Gennari Olefination: This modified Horner-Wadsworth-Emmons (HWE) reaction provides a powerful method for the synthesis of Z-alkenes. ic.ac.ukbohrium.com It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) with 18-crown-6. nih.gov The use of these electron-deficient phosphonates kinetically favors the formation of the Z-alkene. acs.org This method offers excellent Z-selectivity and is applicable to a wide range of aldehydes, making it a valuable tool for the controlled introduction of Z-double bonds in complex natural product synthesis. researchgate.net

The synthesis of the 6Z,10Z-Vitamin K2 side chain would likely involve a convergent approach, where fragments containing the pre-formed Z-double bonds are coupled together. For instance, a C5 building block could be coupled with another C5 unit using a Z-selective olefination to create a C10 fragment with a Z-double bond. This fragment could then be further elongated and coupled to the menaquinone nucleus.

Methodologies for Ensuring Isomeric Purity in Synthetic Preparations

The synthesis of specific geometric isomers of Vitamin K2 is often accompanied by the formation of other isomers. The separation and quantification of these isomers are crucial to guarantee the isomeric purity of the final research compound.

Several chromatographic techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of menaquinone isomers. Reversed-phase columns, such as C18, are commonly used for initial separation. For enhanced separation of geometric isomers, specialized columns are often necessary. C30 columns, for example, offer high shape selectivity for hydrophobic, long-chain molecules and can resolve cis/trans isomers of vitamin K. thermofisher.com

Argentation Chromatography: This technique utilizes the interaction between the π-electrons of the double bonds in the isoprenoid chain and silver ions immobilized on a stationary phase. This interaction is sensitive to the geometry of the double bonds, allowing for the effective separation of cis and trans isomers. nih.govresearchgate.net Semipreparative HPLC with silver complexation is a powerful method for isolating individual geometric isomers of menaquinones for further characterization. nih.gov

Ultra-Performance Convergence Chromatography (UPC²): This technique uses compressed carbon dioxide as the primary mobile phase, offering rapid and efficient separations. UPC² has been successfully applied to the separation of vitamin K1 isomers and MK-4, demonstrating its potential for the analysis of other menaquinones. lcms.cz

The isomeric purity of the synthesized 6Z,10Z-Vitamin K2-d7 would be determined by comparing its retention time with that of authenticated standards and by quantifying the percentage of the desired isomer relative to other detected isomers.

Deuteration Techniques for Stable Isotope Incorporation

The introduction of a stable isotope label, such as deuterium (B1214612), into the Vitamin K2 molecule is essential for its use as an internal standard in mass spectrometry-based quantification assays and for metabolic studies. The d7 label in this compound refers to the incorporation of seven deuterium atoms.

Regiospecific Deuterium Labeling Approaches for the d7 Moiety

Achieving regiospecific deuteration requires careful selection of the deuteration strategy and starting materials. For the d7 moiety to be located on the naphthoquinone ring, the synthesis would start with a deuterated precursor to menadione (B1676200) (Vitamin K3).

A plausible approach for the synthesis of a deuterated menadione involves:

Synthesis of Deuterated 2-Methyl-1,4-naphthoquinone: Menadione can be synthesized through the oxidation of 2-methylnaphthalene (B46627). ajrconline.org To introduce deuterium atoms, a deuterated 2-methylnaphthalene precursor would be required. Alternatively, direct deuterium exchange reactions on the menadione core or its precursors could be explored, although this may lead to a mixture of deuterated species and require subsequent purification. Published methods describe the synthesis of deuterium-labeled menadione (MD-d3 and MD-d8), indicating that the synthesis of deuterated menadione is feasible. nih.gov The synthesis of a d7-menadione would likely involve a custom synthesis of a specifically deuterated precursor.

Precursor Design for Efficient Deuterium Integration into the Chemical Compound

The efficiency of deuterium incorporation is maximized by introducing the label early in the synthetic sequence using a precursor where the deuterium atoms are stably bound. For this compound, the ideal precursor is a deuterated menadione, which then undergoes alkylation with the pre-synthesized 6Z,10Z-isoprenoid side chain.

The alkylation of menadione (or its reduced form, menadiol) to introduce the isoprenoid side chain is a common strategy in the synthesis of Vitamin K2 analogues. nih.gov By using a d7-menadione precursor, the deuterium label is incorporated into the core of the molecule, where it is not expected to be lost during subsequent synthetic manipulations or metabolic processes.

Purification and Characterization of Synthetic this compound for Research Purity

Following synthesis, rigorous purification and characterization are essential to confirm the identity, chemical purity, and isomeric purity of the this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Methods:

Flash Column Chromatography: This is a standard technique for the initial purification of the crude synthetic product, removing unreacted starting materials and major byproducts. acs.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, particularly for separating geometric isomers, preparative HPLC is the method of choice. As mentioned previously, C30 or argentation columns can be utilized for the isolation of the desired 6Z,10Z-isomer. nih.govmdpi.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules and for determining isomeric purity. creative-biostructure.com

¹H NMR: Provides information about the electronic environment of protons and can be used to distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the olefinic and allylic protons. youtube.commagritek.com The use of different deuterated solvents, such as benzene-d6, can enhance the resolution of signals from different isomers. acs.org

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY): These techniques are invaluable for unambiguously assigning all proton and carbon signals and for confirming the stereochemistry of the double bonds through the analysis of through-bond and through-space correlations. For example, NOESY or ROESY experiments can confirm the Z-geometry by showing a nuclear Overhauser effect between protons on the same side of the double bond.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm the incorporation of the deuterium label.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. nih.govthermofisher.comnih.gov It is the method of choice for quantifying the compound in biological matrices and for confirming its identity and purity. waters.com

The combination of these purification and characterization methods ensures that the synthesized this compound meets the high standards of purity and structural integrity required for its use in demanding research applications.

Advanced Chromatographic Separations for Isomeric Resolution

Achieving high isomeric purity is critical, and advanced chromatographic techniques are essential for separating the desired 6Z,10Z-isomer from other geometric isomers (e.g., all-trans, mixed E/Z isomers) that may form during synthesis. The separation of these isomers is challenging due to their structural similarity and hydrophobicity. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a primary method for isomer resolution.

Reversed-Phase HPLC: While standard C18 columns often fail to provide adequate selectivity, specialized stationary phases like C30 columns offer enhanced shape selectivity for long-chain, structurally related isomers. chromatographyonline.comthermofisher.com The unique properties of the C30 phase allow for better resolution of geometric isomers. chromatographyonline.com Operating at sub-ambient temperatures (e.g., 15-20 °C) can further improve the separation between cis and trans isomers by increasing selectivity. chromatographyonline.comthermofisher.com

Argentation Chromatography: This technique involves using a stationary phase impregnated with silver ions (e.g., silver nitrate). The silver ions interact differently with cis and trans double bonds, allowing for the effective separation of geometric isomers of menaquinones. nih.gov This method is particularly powerful for semi-preparative isolation of single isomers for characterization studies. nih.gov

UltraPerformance Convergence Chromatography (UPC²) , a form of supercritical fluid chromatography (SFC), offers a rapid and efficient alternative to HPLC. waters.com By using compressed carbon dioxide as the primary mobile phase, UPC² can achieve baseline separation of vitamin K isomers in a fraction of the time required by HPLC methods, often in less than three minutes. waters.comlcms.cz This technique has demonstrated excellent selectivity for separating cis- and trans-vitamin K1 isomers, a principle that is directly applicable to the more complex isomer profile of MK-7. waters.com

| Technique | Stationary Phase Principle | Key Advantages | Typical Application |

|---|---|---|---|

| Reversed-Phase HPLC | Shape selectivity (C30) or hydrophobicity (C18) | Robust, widely available; C30 phase offers high resolution for isomers. chromatographyonline.comthermofisher.com | Analytical quantification and purity assessment of cis/trans isomers. |

| Argentation HPLC | Differential π-complexation of silver ions with double bonds | Excellent selectivity for geometric isomers. nih.gov | Preparative isolation of pure cis or trans isomers for research. nih.gov |

| UPC² (SFC) | Supercritical CO2 mobile phase with co-solvents | Very fast separation times (< 4 minutes); reduced organic solvent consumption. waters.com | High-throughput screening and quality control. |

Spectroscopic Validation of Deuteration Patterns and Geometric Configurations

Following chromatographic purification, rigorous spectroscopic analysis is required to confirm the precise structure of this compound. This involves validating the location and number of deuterium atoms and unequivocally assigning the geometry of the double bonds in the isoprenoid side chain.

Mass Spectrometry (MS) is fundamental for confirming the successful incorporation of deuterium.

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry provides high sensitivity and specificity. nih.govnih.gov For this compound, the molecular ion peak would be expected to show a mass shift of +7 atomic mass units compared to the non-deuterated analogue. sigmaaldrich.com The fragmentation pattern in MS/MS can further help confirm the structure, with characteristic fragments arising from the naphthoquinone ring and the isoprenoid side chain. nih.govbevital.no The transition of m/z 656.0 → 194.1 has been used to monitor for MK-7-d7. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structural elucidation.

Deuterium (²H) NMR: This technique directly detects the deuterium nuclei. wikipedia.orgsigmaaldrich.com A ²H NMR spectrum of this compound would show signals corresponding to the specific positions of the deuterium atoms, providing definitive proof of the deuteration pattern. sigmaaldrich.com This method is superior to proton NMR for determining high levels of deuterium enrichment (>98 atom%). sigmaaldrich.com

2D NMR Spectroscopy: To confirm the Z-configuration of the double bonds at the 6' and 10' positions, two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. nih.gov These experiments detect through-space correlations between protons that are close to each other. For a Z-isomer, a cross-peak would be observed between the vinyl proton and the protons of the adjacent methyl group on the same side of the double bond. The absence of such a correlation would suggest a trans (E) configuration. nih.gov

| Spectroscopic Method | Parameter Measured | Expected Result/Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M+) | Confirms a mass increase of 7 amu compared to the unlabeled compound. sigmaaldrich.com |

| Deuterium (²H) NMR | Deuterium chemical shifts | Directly observes signals only from the seven deuterium atoms, confirming their presence and chemical environment. wikipedia.org |

| Proton (¹H) NMR | Absence of proton signals | Shows the disappearance of signals at the positions where deuterium has been incorporated. libretexts.org |

| 2D ROESY/NOESY NMR | Through-space proton-proton correlations | Observation of cross-peaks between vinyl protons and adjacent methyl group protons confirms the Z-geometry at the 6' and 10' double bonds. nih.gov |

Advanced Analytical Approaches for 6z,10z Vitamin K2 D7 in Complex Research Matrices

Mass Spectrometry-Based Methods

Mass spectrometry (MS) has become the gold standard for the identification and quantification of vitamin K analogs in intricate biological matrices. Its high sensitivity and specificity are essential for distinguishing between structurally similar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of vitamin K compounds in research settings. thermofisher.com The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. This is particularly crucial for resolving various vitamin K isomers and their metabolites from the complex background of a biological sample, such as serum or plasma. thermofisher.comnih.gov

Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the fat-soluble vitamins and remove interfering substances. bevital.no Chromatographic separation is often achieved using a C18 or pentafluorophenyl (PFP) column, which can resolve different menaquinones. thermofisher.com The mass spectrometer, frequently a triple quadrupole, is operated in a mode such as multiple reaction monitoring (MRM) or scheduled reaction monitoring (SRM). thermofisher.comfrontiersin.org This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a characteristic product ion generated through collision-induced dissociation. This high specificity allows for accurate detection and quantification even at very low concentrations, with limits of detection reported in the picogram-per-milliliter (pg/mL) range. thermofisher.com This sensitivity is essential for studying the low endogenous levels of vitamin K and for identifying novel metabolites of deuterated tracers like 6Z,10Z-Vitamin K2-d7. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS-QTOF) for Precise Mass Measurement and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, offers significant advantages for the analysis of this compound. researchgate.net Unlike standard tandem mass spectrometers, HRMS-QTOF provides highly accurate mass measurements (typically with an error of less than 5 ppm). This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in identifying novel metabolites. acs.org

This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. In the context of metabolic studies, HRMS-QTOF can help elucidate the structures of metabolites by providing accurate mass data for both the parent ion and its fragments. researchgate.net The non-targeted data collection approach of HRMS also enables retrospective analysis, allowing researchers to mine existing data for newly discovered compounds of interest without re-running samples. researchgate.net This makes it a superior strategy for comprehensive metabolite profiling and structural characterization in complex research matrices. acs.orgcore.ac.uk

Application of Deuterated Internal Standards for Absolute Quantification in Research Samples

The use of stable isotope-labeled internal standards is the benchmark for achieving accurate and precise absolute quantification in bioanalytical mass spectrometry. nih.gov this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart or other related menaquinone isomers. Deuterated standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte being measured. nih.gov This means they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. frontiersin.org

In the stable isotope dilution method, a known amount of the deuterated standard (e.g., MK-4-d7) is added to the sample at the beginning of the extraction process. nih.gov The analyte concentration is then calculated from the ratio of the MS signal of the endogenous, non-labeled analyte to that of the deuterated internal standard. frontiersin.org This ratiometric approach significantly improves the accuracy and reproducibility of the measurement. nih.gov LC-MS/MS methods using deuterated standards for vitamin K analysis have demonstrated excellent linearity and precision. frontiersin.orgfrontiersin.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |

|---|---|---|---|

| Menaquinone-4 (MK-4) | 445.3 | 187.1 | 1.53 |

| Menaquinone-4-d7 (MK-4-d7) | 452.3 | 194.1 | 1.53 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry excels at quantification and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete and unambiguous determination of chemical structure, including the subtle but critical details of stereochemistry.

Multidimensional NMR for Configurational Assignment of Isoprenoid Side Chains

The biological activity of vitamin K2 is highly dependent on the geometric configuration (cis/trans or Z/E) of the double bonds within its isoprenoid side chain; typically, the all-trans isomer is the most biologically active. researchgate.netnih.gov The compound this compound is defined by two such cis (Z) double bonds. Multidimensional NMR techniques are essential for confirming these specific configurations. researchgate.netresearchgate.net

Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular structure. google.com

COSY identifies protons that are coupled to each other, helping to map out the spin systems within the isoprenoid chain.

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the different fragments of the molecule, such as linking the naphthoquinone ring to the side chain.

The configurational assignment of the double bonds relies on the analysis of proton and carbon chemical shifts and coupling constants. For instance, the chemical shifts of the methyl groups adjacent to a double bond are different for cis versus trans isomers, providing a clear diagnostic marker for the stereochemistry. acs.orgresearchgate.net

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows 1H-1H spin-spin couplings. | Traces proton connectivity along the isoprenoid side chain. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to its directly attached 13C nucleus. | Assigns specific carbon signals to their corresponding protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows 2-3 bond correlations between 1H and 13C. | Confirms the overall structure and links the side chain to the naphthoquinone ring. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | Provides definitive proof of cis/trans geometry by observing through-space interactions. |

Deuterium (B1214612) NMR (D-NMR) for Tracing Molecular Fates and Isotopic Exchange

Deuterium labeling is a powerful strategy for tracing the metabolic fate of molecules in vivo. simsonpharma.com Deuterium NMR (2H-NMR) can be used to directly observe the deuterium nuclei in this compound and its metabolites, providing a clear signal that is free from the overwhelming background of protons in biological systems. studymind.co.uk This allows researchers to track the distribution of the labeled compound and identify which parts of the molecule are retained or modified during metabolism. zeochem.com

An alternative and often more sensitive approach involves using 13C NMR to observe the effects of deuterium labeling. researchgate.net The presence of a deuterium atom causes a small, predictable upfield shift in the resonance of the directly attached carbon and adjacent carbons (an isotopic shift). researchgate.net By using advanced NMR methods that decouple both protons and deuterons, it is possible to resolve the distinct 13C signals from labeled and unlabeled sites, allowing for precise quantification of the extent of deuteration at specific positions within the molecule. researchgate.net This methodology is critical for studying potential isotopic exchange reactions, where a deuterium label might be lost and replaced by a proton from the surrounding environment, and for investigating kinetic isotope effects (KIEs), where the heavier deuterium isotope can slow down the rate of a metabolic reaction. nih.gov

Specialized Chromatographic Separation Techniques for Isomer Analysis

The separation of cis/trans isomers of vitamin K2 is critical as their biological activities can differ significantly. For instance, the all-trans form of menaquinone-7 (B21479) (MK-7) is considered the most biologically active. waters.com Deuterated analogs like this compound are invaluable as internal standards in quantitative studies using mass spectrometry, allowing for precise differentiation from endogenous, non-deuterated forms. The development of robust chromatographic methods is paramount for accurately resolving these isomers.

Stereoselective Chromatography for Cis/Trans Isomer Resolution

The subtle structural differences between cis and trans isomers of vitamin K2 demand stationary phases with high shape selectivity. Standard C18 columns often fail to provide adequate resolution of these isomers. chromatographyonline.com Consequently, specialized chromatographic columns have been developed to enhance the separation of these structurally related hydrophobic compounds.

Key Stereoselective Stationary Phases:

C30 Columns: These columns, packed with a C30-bonded silica (B1680970) phase, are particularly effective for separating long-chain, structurally related isomers. The polymeric nature of the C30 phase provides excellent shape selectivity, enabling the resolution of cis/trans isomers of vitamin K. chromatographyonline.comthermofisher.com For example, an Accucore C30 column has demonstrated high-resolution separation of vitamin K1 and its cis/trans isomers. thermofisher.com

Cholesteryl-based Columns: Columns with cholesteryl-functionalized silica have also been employed for the stereoselective separation of menaquinone isomers. These phases offer strong stereoselectivity for hydrophobic compounds, facilitating the fractionation of complex mixtures of cis/trans isomers of menaquinone-7. nih.gov

Research Findings:

A study focused on the separation of vitamin K1 and K2 photo-isomers highlighted the superior performance of a C30 column over a conventional C18 column. Using a mobile phase of 98% methanol (B129727) at 20 °C, the C30 column successfully resolved the isomers, whereas the C18 column did not. chromatographyonline.com This underscores the importance of the stationary phase chemistry in achieving the desired stereoselectivity.

While specific studies on this compound are not prevalent in the literature, the principles established for the separation of non-deuterated menaquinone isomers are directly applicable. The introduction of deuterium is not expected to significantly alter the chromatographic behavior in terms of cis/trans geometry, making these stereoselective columns the primary choice for the analysis of this compound isomers.

Optimization of Chromatographic Conditions for Complex Menaquinone Isomer Mixtures

Beyond the selection of the stationary phase, the optimization of chromatographic conditions is crucial for resolving complex mixtures of menaquinone isomers, including deuterated species like this compound, in intricate research matrices such as plasma or serum. thermofisher.combevital.no Key parameters for optimization include mobile phase composition, temperature, and flow rate.

Mobile Phase Composition:

The choice of organic modifiers and additives in the mobile phase significantly impacts selectivity and resolution. For reversed-phase chromatography of vitamin K isomers, non-aqueous or low-aqueous mobile phases are common.

Solvents: Methanol, acetonitrile, and isopropanol (B130326) are frequently used organic solvents. phenomenex.comnih.gov The specific combination and gradient can be tailored to achieve the desired separation. For instance, a gradient of methanol and isopropanol has been used for the analysis of vitamin K compounds by LC-MS/MS. phenomenex.com

Additives: The addition of small amounts of acids like formic acid or acetic acid can improve peak shape and ionization efficiency in mass spectrometry detection. nih.gov

Temperature Control:

Column temperature is a critical parameter for optimizing the separation of vitamin K isomers. Lowering the temperature can enhance selectivity, although it may also lead to broader peaks. chromatographyonline.com For the separation of vitamin K1 cis/trans isomers on a C30 column, a temperature of around 15 °C was found to be optimal. thermofisher.com This parameter would require careful optimization for the specific analysis of this compound to achieve the best balance between resolution and analysis time.

Flow Rate:

Illustrative Chromatographic Conditions for Menaquinone Isomer Separation:

The following table summarizes exemplary chromatographic conditions that have been successfully used for the separation of vitamin K isomers and could serve as a starting point for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Acclaim C30, 3 µm, 3.0 x 150 mm chromatographyonline.com | Accucore C30 thermofisher.com |

| Mobile Phase | 98% Methanol, 2% D.I. Water chromatographyonline.com | Methanol/Water thermofisher.com |

| Temperature | 20 °C chromatographyonline.com | 15 °C (optimum) thermofisher.com |

| Flow Rate | 0.65 mL/min chromatographyonline.com | Not specified |

| Detection | Diode Array (UV at 250 nm) chromatographyonline.com | Not specified |

| Analytes | Vitamin K1 and K2 isomers chromatographyonline.com | Vitamin K1 and K2 isomers thermofisher.com |

Interactive Data Table of Chromatographic Parameters

A comprehensive study successfully separated and identified eleven different cis/trans isomers of menaquinone-7 using a combination of HPLC and UPLC with a cholesteryl-based column, demonstrating the complexity of these mixtures and the power of optimized chromatographic methods. nih.gov The use of deuterated internal standards, such as vitamin K1-d7, is a common practice in such analyses to ensure accurate quantification. thermofisher.com Therefore, the application of these advanced chromatographic techniques is indispensable for the reliable analysis of this compound in complex research settings.

Investigations into the Metabolic Fates and Bioconversion Pathways in Controlled Research Models

In Vitro Models for Cellular Uptake and Processing

In vitro models are crucial for dissecting the fundamental mechanisms of how a compound is absorbed and processed at a cellular level, independent of the complexities of a whole organism.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established and widely used in vitro model for studying the intestinal absorption of nutrients and xenobiotics. service.gov.uk When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with brush border enzymes and efflux transporters. service.gov.uksigmaaldrich.com

A typical study to investigate the absorption and transport of 6Z,10Z-Vitamin K2-d7 would involve:

Culture and Differentiation: Caco-2 cells would be seeded onto Transwell™ inserts and cultured for approximately 21 days to allow for full differentiation and the formation of a tight monolayer.

Transport Assay: The compound, solubilized in a micellar solution to mimic fat digestion, would be added to the apical (lumen-facing) side of the cell monolayer. Samples would then be taken from both the apical and basolateral (blood-facing) chambers over time.

Analysis: The concentration of this compound and any potential metabolites in the samples would be quantified using a highly sensitive technique such as liquid chromatography-mass spectrometry (LC-MS), which can differentiate the d7-labeled compound. vulcanchem.com

Such an experiment would aim to determine the rate and extent of transport across the intestinal barrier, and whether this transport is an active or passive process. However, a review of the scientific literature reveals no published studies that have specifically applied this model to investigate the absorption and transport of this compound.

To understand where a compound exerts its effects within a cell, researchers investigate its subcellular distribution. After cellular uptake, this compound and its metabolic products would be localized to various organelles.

This is typically studied by:

Incubating cultured cells (such as Caco-2 or hepatocytes) with the compound.

Homogenizing the cells and performing differential centrifugation to separate the major organelles (e.g., nuclei, mitochondria, microsomes, cytosol).

Extracting and quantifying the compound and its metabolites from each fraction using LC-MS.

Studies on other forms of vitamin K have shown localization in the endoplasmic reticulum and mitochondria, which are key sites of vitamin K metabolism. nih.gov However, there are no specific published data detailing the subcellular distribution of this compound or its bioconversion products.

Ex Vivo and Tissue-Specific Metabolism Studies

Ex vivo models, using isolated organs or tissue slices, provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models, allowing for the study of metabolism in the context of intact tissue architecture.

Investigations using isolated perfused organs (like the liver or intestine) or tissue explants (thin slices of tissue kept viable in culture medium) could provide direct insight into the metabolic fate of this compound. In these systems, the compound would be introduced into the perfusion or culture medium, and the tissue and medium would be analyzed over time for the appearance of metabolites. This approach helps to identify the primary sites of metabolism and the specific biotransformation reactions that occur.

Despite the utility of these models, no research has been published detailing the metabolic products of this compound in isolated organs or tissue explants.

Different tissues exhibit varying capacities for uptake and accumulation of vitamin K forms. mdpi.comnih.gov Studies investigating the tissue distribution of this compound would involve administering the compound to an animal model and subsequently measuring its concentration, and that of its metabolites, in a wide range of tissues (e.g., liver, bone, brain, kidney, pancreas, adipose tissue). This would reveal the compound's tissue tropism and potential sites of action or storage.

While general distribution patterns for other vitamin K2 isomers like MK-4 and MK-7 are known, with the liver being a primary site for many forms, specific data on the comparative tissue accumulation of this compound are not available in the scientific literature. mdpi.comnih.gov

Animal Models for Tracing Metabolic Flux and Isomer Interconversion

Key investigations in animal models would focus on:

Pharmacokinetics: Determining the rates of absorption, distribution, metabolism, and excretion of the compound.

Metabolite Profiling: Identifying the full range of metabolites formed in vivo and excreted in urine and feces.

Isomer Interconversion: A crucial question for a Z-isomer is whether it can be converted into the biologically active all-trans form of Vitamin K2 (menaquinone-4). Animal studies would be essential to determine if and where such interconversion occurs.

Despite the clear research value of such studies, there are currently no published reports on the metabolic flux or isomer interconversion of this compound in any animal model.

Deuterated Menaquinone Tracking in Rodent Models (e.g., Mice, Rats)

The use of stable isotope-labeled vitamin K analogues, such as those containing deuterium (B1214612) (d), is a powerful methodology for metabolic research in rodent models. Deuterium acts as a heavy tracer that does not interfere with the biological processes but can be distinguished from its non-deuterated counterparts by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org This allows researchers to follow the administered compound and its metabolites, differentiating them from the endogenous pool of vitamin K already present in the animal. frontiersin.org

In typical studies, rodent models such as mice or rats are fed a diet containing a specific deuterated vitamer, like this compound. researchgate.net After a set period, tissues and plasma are collected to analyze the presence and concentration of the deuterated compound and any resulting deuterated metabolites. This technique provides definitive evidence of the metabolic pathway, as the deuterium label reveals the origin of the molecules found in various tissues. nih.gov For example, studies have successfully used d7-phylloquinone, d7-MK-7, and d7-MK-9 to trace their metabolic fates in mice. researchgate.net The detection of the d7 label in specific tissues post-administration confirms the absorption and distribution of the parent compound.

The table below summarizes the application of deuterated tracers in vitamin K research.

| Tracer Molecule | Animal Model | Key Finding | Reference |

| Deuterium-labeled Phylloquinone (PK) | Mice, Rats | Demonstrates tissue-specific conversion to MK-4. nih.govmdpi.comdntb.gov.ua | nih.govmdpi.comdntb.gov.ua |

| Deuterium-labeled Menaquinone-9 (MK-9) | Mice | Shows that dietary MK-9 serves as a precursor for MK-4 in bone tissue. researchgate.net | researchgate.net |

| Various Deuterated Vitamers (d7-PK, d7-MK-7, d7-MK-9) | Mice | Confirms that multiple dietary forms of vitamin K are converted to tissue MK-4. researchgate.net | researchgate.net |

This table is interactive. Click on the headers to sort.

Elucidation of Bioconversion Pathways from Exogenous this compound to Endogenous Menaquinone Forms (e.g., MK-4)

A central finding in vitamin K metabolism is that various dietary forms, including phylloquinone (K1) and different menaquinones (K2), are converted into menaquinone-4 (MK-4) in animal tissues. researchgate.netnih.gov MK-4 is the predominant form of vitamin K stored in extrahepatic tissues such as the brain, pancreas, and bone. researchgate.netwikipedia.org

Isotope tracing studies have been pivotal in elucidating the primary pathway for this conversion. Research using deuterium-labeled phylloquinone demonstrated that the phytyl side chain of the K1 molecule is removed, generating menadione (B1676200) (vitamin K3) as a key intermediate. nih.gov This menadione is then transported to various tissues where the enzyme UbiA prenyltransferase domain containing 1 (UBIAD1) attaches a geranylgeranyl group, forming MK-4. researchgate.netpublish.csiro.au

When a deuterated menaquinone like this compound is administered, it is expected to follow this same fundamental pathway. The isoprenoid side chain of the this compound molecule would be cleaved to produce menadione. Because the deuterium atoms in this compound are located on the stable naphthoquinone ring, the resulting menadione intermediate would be deuterated (menadione-d7). This labeled menadione would then be converted into deuterated MK-4 (MK-4-d7) in target tissues. The detection of MK-4-d7 in tissues following administration of this compound would provide direct evidence of this bioconversion process. This pathway has been confirmed for other long-chain menaquinones, such as MK-7 and MK-9, which also serve as precursors to tissue MK-4. researchgate.net

Comparative Metabolic Profiling of Isomeric Forms in Animal Systems

The geometry of the isoprenoid side chain, specifically the configuration of its double bonds (cis or trans), is a critical determinant of a vitamin K molecule's biological activity. nih.govprz.edu.pl The naturally occurring and most biologically active form of vitamin K2 is the all-trans isomer. mdpi.com Synthetic preparations can sometimes contain cis isomers, which are generally considered to have little to no biological activity. nih.govprz.edu.pl

The compound this compound is a cis isomer. A comparative metabolic profiling study in an animal system would likely investigate the differences in absorption, bioconversion efficiency, and tissue distribution between this cis isomer and its all-trans counterpart (all-trans-Vitamin K2-d7).

Based on studies of other vitamin K isomers, several outcomes could be anticipated:

Bioavailability: The cis configuration of this compound may lead to lower intestinal absorption compared to the all-trans form.

Enzymatic Recognition: The enzymes responsible for cleaving the side chain might show a lower affinity for the cis isomer, resulting in a less efficient conversion to the menadione intermediate.

Research on phylloquinone isomers in rats has shown that while the cis isomer is absorbed, it is a poor substrate for the enzymatic reactions that are coupled to its biological function, highlighting the metabolic importance of the trans configuration. mdpi.com A similar disparity in metabolic handling would be expected between the cis (6Z,10Z) and all-trans forms of Vitamin K2.

The following table outlines a hypothetical comparative study design and expected outcomes.

| Parameter | This compound (cis) | all-trans-Vitamin K2-d7 | Expected Outcome |

| Plasma Concentration | Measured post-administration | Measured post-administration | Lower peak concentration for the cis isomer. prz.edu.pl |

| Tissue MK-4-d7 Levels | Quantified in liver, brain, bone | Quantified in liver, brain, bone | Significantly lower levels of MK-4-d7 derived from the cis isomer. researchgate.netnih.gov |

| Urinary Metabolite Excretion | Profiled via LC-MS/MS | Profiled via LC-MS/MS | Potentially different metabolite profiles, indicating alternative metabolic routes or faster clearance of the non-bioactive cis form. |

This table is interactive. Click on the headers to sort.

Mechanistic Research on Isomer Specific Biochemical Interactions

Differential Interactions with Vitamin K-Dependent Enzymes

Gamma-glutamyl carboxylase (GGCX) is an enzyme located in the endoplasmic reticulum that catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins (VKDPs). nih.govnih.gov This carboxylation is essential for the biological activity of VKDPs, which are involved in critical processes like blood coagulation and bone metabolism. nih.govmdpi.com The reaction requires the reduced form of vitamin K (hydroquinone) as an essential cofactor. researchgate.net

Research demonstrates a significant difference in the carboxylative efficacy between the trans and cis isomers of Vitamin K2. Studies using menaquinone-7 (B21479) (MK-7) have shown that the trans isomer is a highly efficient cofactor for GGCX. nih.govnih.gov In contrast, the cis isomers exhibit substantially lower biological activity. vulcanchem.comresearchgate.net One report suggested that the cis form of vitamin K possesses only about 1% of the biological activity of the trans form. molnar-institute.com

In cell-free systems, the reduced form of cis-MK-7 (cis-MK-7H2) demonstrated a slight carboxylative activity, which was significantly lower than that of trans-MK-7H2 but comparable to that of oxidized trans-MK-7. nih.govnih.govresearchgate.net This suggests that the geometric shape of the side chain is crucial for the vitamin's interaction with GGCX. The non-linear structure of cis isomers is believed to impair the proper binding and utilization of the molecule by the enzyme, leading to reduced carboxylation of target proteins. researchgate.netresearchgate.net

| Vitamin K Isomer | Configuration | Relative GGCX Activity (%)* | Notes |

|---|---|---|---|

| trans-MK-7H₂ (reduced) | All-Trans | ~166% | Demonstrates the highest carboxylative activity. nih.gov |

| MK-4H₂ (reduced) | All-Trans | ~168% | Shows comparably high activity to trans-MK-7H₂. nih.gov |

| cis-MK-7H₂ (reduced) | Cis | ~90% | Significantly lower activity than its trans counterpart. nih.gov |

| Vitamin K1H₂ (reduced) | Trans | 100% (Reference) | Used as the baseline for comparison. nih.gov |

| trans-MK-7 (oxidized) | All-Trans | ~88% | Shows low activity, comparable to the reduced cis form. nih.gov |

*Activities are expressed as a percentage relative to the activity of reduced Vitamin K1 (K1H₂). Data is based on a cell-free HPLC assay. nih.gov

UbiA prenyltransferase domain-containing protein 1 (UBIAD1) is a key enzyme in the biosynthesis of menaquinone-4 (MK-4), a prominent form of Vitamin K2 in animal tissues. researchgate.netplos.org UBIAD1 catalyzes the prenylation of menadione (B1676200) (Vitamin K3), attaching a geranylgeranyl side chain from geranylgeranyl pyrophosphate (GGPP) to form MK-4. plos.orgresearchgate.net This conversion is a critical pathway for generating tissue-specific MK-4 from other dietary forms of vitamin K or from circulating menadione. researchgate.net

The use of deuterated compounds is pivotal in studying this enzymatic pathway. For instance, researchers have used deuterated menadione (MD-d8) as a substrate to track its conversion to deuterated MK-4 (MK-4-d7) by UBIAD1, confirming the enzyme's function. plos.org This directly relates to the utility of 6Z,10Z-Vitamin K2-d7 as a research compound. Studies have also characterized UBIAD1's ability to recognize other isoprenyl side-chain donors, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), to synthesize other menaquinones like MK-2 and MK-3, respectively. plos.orgnih.gov

While UBIAD1's role in synthesizing the menaquinone molecule is established, the stereochemical outcome of the reaction is less clear. Industrial chemical synthesis of menaquinones often results in a mixture of trans and cis isomers. mdpi.com However, menaquinones produced naturally via bacterial fermentation are predominantly the all-trans isomer. mdpi.com The specific factors that control the formation of cis vs. trans double bonds during enzymatic synthesis by prenyltransferases like UBIAD1 remain an area of investigation.

Impact of Isomeric Configuration on Molecular Recognition and Binding Events

The relationship between the structure of Vitamin K2 and its biological activity is fundamentally linked to the geometric isomerism of its polyisoprenoid side chain. The all-trans configuration results in a linear, straight side chain, which is considered the most, if not only, biologically active form. balchem.commolnar-institute.com This linear structure is thought to be essential for the molecule to fit correctly into the active sites of enzymes and the binding pockets of other target proteins. researchgate.net

In contrast, the presence of one or more Z (cis) double bonds introduces a bend or kink in the side chain. balchem.com The 6Z,10Z-Vitamin K2 isomer, having two such bonds, would possess a distinctly non-linear shape. This altered three-dimensional structure is believed to impair its interaction with subcellular structures and vitamin K-dependent enzymes, leading to a significant reduction in biological efficacy. researchgate.netresearchgate.net Therefore, the primary structure-activity relationship dictates that the trans isomer is active, while the cis isomer is largely inactive.

| Isomeric Form | Side Chain Structure | Predicted Protein Interaction | Biological Activity |

|---|---|---|---|

| All-Trans Menaquinone | Linear, straight | Optimal fit with enzyme active sites | High balchem.com |

| 6Z,10Z-Menaquinone | Non-linear, bent | Impaired binding due to steric hindrance | Very Low / Inactive researchgate.netresearchgate.net |

The reduced biological activity of cis-Vitamin K2 isomers is theoretically due to a lower binding affinity for their protein targets, most notably GGCX. The bent structure of an isomer like 6Z,10Z-Vitamin K2 would sterically hinder its ability to dock into the binding site of GGCX, which is presumably optimized for the linear all-trans form. This weaker interaction would lead to less efficient catalysis and, consequently, a lower rate of protein carboxylation.

While direct experimental data quantifying the binding affinities (e.g., dissociation constants, Kd) of specific cis isomers like this compound to GGCX or other VKDPs are not widely available in the literature, the functional assays consistently support this hypothesis. The significantly lower carboxylative efficacy observed for cis-MK-7 serves as strong indirect evidence of reduced binding and/or impaired catalytic turnover compared to the trans isomer. nih.govnih.gov

Theoretical Considerations of Isomer-Specific Roles in Mitochondrial Electron Transport Systems

Beyond its classical role in carboxylation, Vitamin K2 has been identified as a potential electron carrier within the mitochondrial electron transport chain (ETC), functioning in a manner analogous to Coenzyme Q10 (ubiquinone). nih.govchemistryviews.org Studies in Drosophila have shown that Vitamin K2 can rescue mitochondrial defects associated with Pink1 deficiency (a model for Parkinson's disease) by transferring electrons, leading to more efficient ATP production. nih.govchemistryviews.org This suggests a role for Vitamin K2 in maintaining mitochondrial health and energy metabolism. researchgate.net

The function of Vitamin K2 in the ETC depends on the redox cycling of its naphthoquinone head group. The isoprenoid side chain serves to anchor the molecule within the mitochondrial inner membrane. Theoretically, the geometry of this side chain could influence its function as an electron carrier. The linear all-trans isomer may allow for optimal positioning and mobility within the lipid bilayer, facilitating efficient interaction with ETC complexes. Conversely, the bent structure of a cis isomer like 6Z,10Z-Vitamin K2 might alter its membrane insertion depth, orientation, or lateral diffusion, potentially affecting its efficiency as an electron shuttle. However, direct experimental studies comparing the efficacy of cis versus trans Vitamin K2 isomers in mitochondrial respiration are currently lacking, and this remains a subject for future investigation.

Influence of Isomerism on Intracellular Signaling Pathways in Research Contexts

The biological activity of Vitamin K2 is critically dependent on its molecular geometry, specifically the configuration of the double bonds within its isoprenoid side chain. Vitamin K2, or menaquinone-7 (MK-7), can exist as various geometric isomers, primarily the all-trans form and multiple cis isomers. nih.govresearchgate.net The all-trans isomer, with its linear configuration, is recognized as the naturally occurring and biologically active form, capable of participating in crucial enzymatic reactions and signaling cascades. mdpi.combalchem.com In contrast, cis isomers, such as this compound, possess a non-linear or bent structure, which significantly impairs their biological function. mdpi.com This structural difference is fundamental to understanding their differential influence on intracellular signaling pathways in research applications. The deuteration of the molecule, as in this compound, does not alter its isomeric properties but serves as a stable isotopic label, making it an invaluable tool for tracing the molecule and elucidating its metabolic fate and biochemical interactions (or lack thereof) in experimental settings. smolecule.commedchemexpress.com

Research has established that the all-trans isomer of MK-7 modulates a variety of intracellular signaling pathways that are vital for cellular function. nih.gov Its most well-documented role is as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on specific vitamin K-dependent proteins (VKDPs), such as osteocalcin (B1147995) and matrix Gla protein (MGP). nih.govnih.gov This carboxylation is essential for the biological activity of these proteins in bone metabolism and the inhibition of vascular calcification.

Beyond its cofactor role, all-trans MK-7 has been shown to influence several other key signaling networks. It can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway by upregulating osteoprotegerin, which acts as a decoy receptor for RANKL, thereby inhibiting bone resorption. nih.govnih.gov Furthermore, studies have indicated its involvement in regulating the PI3K/AKT, MAP Kinase, and JAK/STAT pathways. nih.govnih.gov It is also implicated in suppressing the production of pro-inflammatory mediators, including IL-1α, IL-1β, and TNF-α. nih.gov More recent research suggests that all-trans MK-7 can intercept the Keap-1/Nrf-2/HO-1 pathway, which is a key regulator of the cellular response to oxidative stress. mdpi.com

The influence of the cis isomerism found in this compound is primarily characterized by a profound lack of biological activity compared to its all-trans counterpart. The bent molecular shape of cis isomers prevents them from fitting correctly into the active site of the gamma-glutamyl carboxylase enzyme, leading to a significantly diminished carboxylative potential. mdpi.com This inactivity means that key proteins like osteocalcin and matrix Gla protein are not effectively activated. nih.govnih.gov Consequently, the downstream signaling functions that depend on these activated proteins are not initiated.

This principle of steric hindrance extends to other signaling interactions. The non-linear structure of cis-MK-7 isomers is believed to impair their ability to engage effectively with other subcellular components and receptors that are targeted by the all-trans form. mdpi.com Therefore, in research contexts, a deuterated cis isomer like this compound serves as an ideal negative control. It allows investigators to differentiate the specific signaling events mediated by the biologically active all-trans isomer from non-specific or off-target effects, ensuring that the observed cellular responses are genuinely attributable to the specific geometric configuration of the vitamin.

Interactive Data Tables

Table 1: Comparative Influence of MK-7 Isomers on Key Intracellular Signaling Pathways

This table outlines the differential effects of all-trans-MK-7 and its cis isomer, this compound, on major signaling pathways based on current research findings.

| Signaling Pathway/Target | Function | Reported All-Trans-MK-7 Interaction | Expected 6Z,10Z-MK-7-d7 (Cis-Isomer) Interaction |

| Gamma-Glutamyl Carboxylase (GGCX) | Activates Vitamin K-dependent proteins (e.g., Osteocalcin, MGP) | Acts as an essential cofactor, enabling protein carboxylation. nih.gov | Negligible or no cofactor activity due to improper binding. mdpi.com |

| NF-κB Pathway | Regulates inflammation and bone resorption | Inhibits pathway activation by upregulating the RANKL decoy receptor, osteoprotegerin. nih.govnih.gov | No significant influence on the pathway. |

| PI3K/AKT Pathway | Regulates cell growth, survival, and metabolism | Modulates pathway activity, contributing to effects on bone and cardiovascular health. nih.govnih.gov | No significant influence on the pathway. |

| MAP Kinase Pathway | Regulates cell proliferation, differentiation, and stress response | Modulates pathway activity. nih.govnih.gov | No significant influence on the pathway. |

| Keap-1/Nrf-2/HO-1 Pathway | Regulates cellular response to oxidative stress | Induces Nrf-2 and HO-1 expression, providing antioxidant effects. mdpi.com | No significant influence on the pathway. |

Table 2: Research Findings on the Biological Activity of Vitamin K2 Isomers

| Research Focus | Key Finding | Implication for Cis-Isomers (e.g., this compound) |

| Biological Activity | Only the all-trans form of MK-7 is considered biologically significant. nih.govresearchgate.net Cis isomers are often described as biologically ineffectual. mdpi.com | Cis isomers are not expected to contribute to the vitamin K-dependent functions in the body. |

| Carboxylative Potential | Cis-MK-7 isomers have considerably diminished carboxylative potential compared to all-trans-MK-7. mdpi.com Some reports suggest it is as low as 1% of the trans form's activity. molnar-institute.com | They are unable to effectively activate proteins like osteocalcin and MGP, which is a primary mechanism of Vitamin K2. |

| Molecular Configuration | The non-linear, bent configuration of cis isomers impairs their ability to interact with subcellular components and enzyme active sites. mdpi.com | The molecular shape is the direct cause of their biological inactivity. |

| Use as a Research Tool | Deuterated standards are used for quantification and metabolic tracking in complex matrices. smolecule.comsigmaaldrich.com | This compound is a valuable tool as a negative control to isolate and confirm the isomer-specific effects of all-trans-MK-7 in signaling studies. |

Methodological Innovations and Future Research Directions

Development of Novel Isomer-Selective Analytical Methods for Complex Mixtures

The various isomers of Vitamin K2 exhibit different biological activities, with the all-trans form being the most bioactive. mdpi.commdpi.com However, the presence of various cis/trans isomers in dietary supplements and biological samples complicates analysis. molnar-institute.comnih.gov Novel analytical methods are crucial for accurately distinguishing and quantifying these isomers.

Recent advancements in chromatography and mass spectrometry have shown promise in this area. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS-QTOF) has been successfully used to identify and quantify cis/trans isomers of menaquinone-7 (B21479) (MK-7). molnar-institute.comnih.gov The use of C30 columns in reversed-phase LC has demonstrated excellent shape selectivity for resolving structural isomers of long-chain hydrophobic compounds like Vitamin K. chromatographyonline.com Furthermore, UltraPerformance Convergence Chromatography (UPC²) has emerged as a rapid and efficient technique for separating vitamin K1 isomers and MK-4. waters.com

The development of methods utilizing deuterated internal standards, such as 6Z,10Z-Vitamin K2-d7, can significantly improve the accuracy and reliability of these analytical techniques. frontiersin.org These standards allow for precise quantification and can help to differentiate between endogenous and exogenously administered vitamin K2.

Table 1: Analytical Techniques for Isomer-Selective Analysis of Vitamin K2

| Analytical Technique | Detector/Column | Application | Reference |

| HPLC | HRMS-QTOF | Identification and quantification of cis/trans isomers of MK-7 in dietary supplements. | molnar-institute.com |

| UPLC | DAD | Quantification of cis/trans isomers of MK-7. | nih.gov |

| Reversed-Phase LC | C30 Column | Resolution of structural isomers of long-chain hydrophobic compounds. | chromatographyonline.com |

| UPC² | ACQUITY UPC² HSS C18 SB Column | Fast separation of vitamin K1 trans and cis isomers and MK-4. | waters.com |

| HPLC-MS/MS | TSQ Endura triple quadrupole mass spectrometer | Quantitation of Vitamin K's and their metabolites in serum. | thermofisher.com |

Advanced Isotopic Tracing Techniques for Elucidating Dynamic Biochemical Processes

Isotopic tracing using deuterated compounds like this compound is a powerful method for studying the dynamic biochemical processes of vitamin K2 in vivo. smolecule.com These techniques allow researchers to track the absorption, distribution, metabolism, and excretion of specific vitamin K2 isomers.

Early studies utilized radiolabeled isotopes to understand the biosynthesis of menaquinones. nih.gov More recent research has employed stable isotope-labeled compounds, which are safer and offer more detailed information. nih.gov For instance, deuterium-labeled vitamin K1 has been used to study its kinetics and absorption. nih.gov The use of deuterated analogs enables the differentiation between the administered compound and its metabolites, providing a clearer picture of metabolic pathways. researchgate.net

These advanced tracing techniques can help answer fundamental questions about the conversion of dietary vitamin K1 to MK-4 in tissues and the specific roles of different menaquinone isomers in various physiological processes. caymanchem.com

Integration of Omics Approaches with Deuterated Tracers for Systems-Level Understanding

The integration of "omics" technologies, such as metabolomics and lipidomics, with deuterated tracers like this compound, provides a systems-level view of vitamin K2's role in biology. irisotope.com This approach allows for the simultaneous analysis of a wide range of metabolites and lipids, revealing the broader impact of vitamin K2 on cellular metabolism.

Deuterium (B1214612) oxide (D2O) labeling has been used in lipidomics to study the synthesis and turnover of lipids on a global scale. researchgate.net This technique, combined with high-resolution mass spectrometry, can quantify changes in the lipidome in response to various stimuli. researchgate.net Similarly, deuterated fatty acids have been used as tracers to investigate lipid kinetics and identify alterations in lipid metabolism in disease states. nih.gov

By using this compound as a tracer in omics studies, researchers can:

Identify novel metabolites of vitamin K2.

Understand how vitamin K2 influences lipid and other metabolic pathways. researchgate.net

Discover new biomarkers related to vitamin K status. rsc.org

Elucidate the mechanisms by which different vitamin K2 isomers exert their biological effects. rsc.org

Table 2: Omics Approaches Utilizing Deuterated Tracers

| Omics Field | Tracer | Application | Reference |

| Lipidomics | Deuterium Oxide (D2O) | Relative quantification of lipids on a global scale. | researchgate.net |

| Metabolomics | Deuterated Palmitate (d5PA) | Investigating lipid kinetics and metabolism in liver cells. | nih.gov |

| Lipidomics | Deuterated Choline, Ethanolamine, Inositol | Determining the kinetics of individual phospholipid molecular species. | researchgate.net |

| Metabolomics/Lipidomics | Stable Isotope Tracers (e.g., ¹³C, ²H) | Tracing metabolic flux and determining synthesis/flux rates. | nih.gov |

Designing New Deuterated Isomeric Analogues for Targeted Research Questions

The synthesis of novel deuterated isomeric analogues of vitamin K2 can address specific and targeted research questions. researchgate.net By strategically placing deuterium atoms on different parts of the menaquinone molecule, researchers can investigate the importance of specific chemical features for its biological activity.

For example, studies have synthesized menaquinone-4 (MK-4) analogues with modifications to the side chain, such as saturation of double bonds or deletion of methyl groups, to assess their impact on transcriptional activity. researchgate.netresearchgate.net The inclusion of a deuterium label in these analogues allows for monitoring their conversion and metabolic fate. researchgate.net

Future research could focus on designing and synthesizing deuterated analogues of other menaquinone isomers, including various cis and trans forms, to better understand their unique metabolic pathways and biological functions. This could involve creating analogues with deuterium labels on the naphthoquinone ring or at specific positions within the isoprenoid side chain.

Addressing Unanswered Questions in Menaquinone Isomer Metabolism and Function at the Molecular and Cellular Levels

Despite significant progress, many questions regarding the metabolism and function of menaquinone isomers remain. The use of deuterated tracers like this compound is critical for addressing these knowledge gaps.

Key unanswered questions include:

Isomer-specific functions: Do different cis/trans isomers of menaquinones have distinct biological roles beyond the known function of the all-trans form in carboxylation? mdpi.commdpi.com While cis isomers are considered less active, their precise metabolic fate and potential for other activities are not fully understood. researchgate.net

Tissue-specific metabolism: How is the conversion of vitamin K1 to MK-4 regulated in different tissues, and what are the specific enzymes involved? caymanchem.com Deuterated tracers can help delineate these pathways.

Molecular mechanisms of action: Beyond its role as a cofactor for γ-glutamyl carboxylase, what are the detailed molecular mechanisms by which vitamin K2 influences cellular processes like signal transduction and gene expression? smolecule.com

Interaction with other nutrients: How does vitamin K2 metabolism interact with that of other fat-soluble vitamins, such as vitamin D? mdpi.com

By employing the advanced methodologies outlined above, researchers can systematically investigate these questions, leading to a more comprehensive understanding of the vital role of menaquinone isomers in human health.

Q & A

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Answer : Bayesian hierarchical models with log-logistic functions can handle heteroscedasticity. Incorporate Akaike weights to compare nested models and assess goodness-of-fit via posterior predictive checks .

Methodological Guidelines

- Data Presentation : Use IUPAC nomenclature and report isotopic enrichment factors (e.g., ΔδD) in supplementary tables. Include raw spectral data (NMR, MS) for peer review .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental designs .

- Contradiction Resolution : Apply TRIZ principles to resolve technical contradictions (e.g., stability vs. solubility) during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.